

Anilinium triflate solvent compatibility issues

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Compound Focus: Anilinium triflate

CAS No.: 591-40-2

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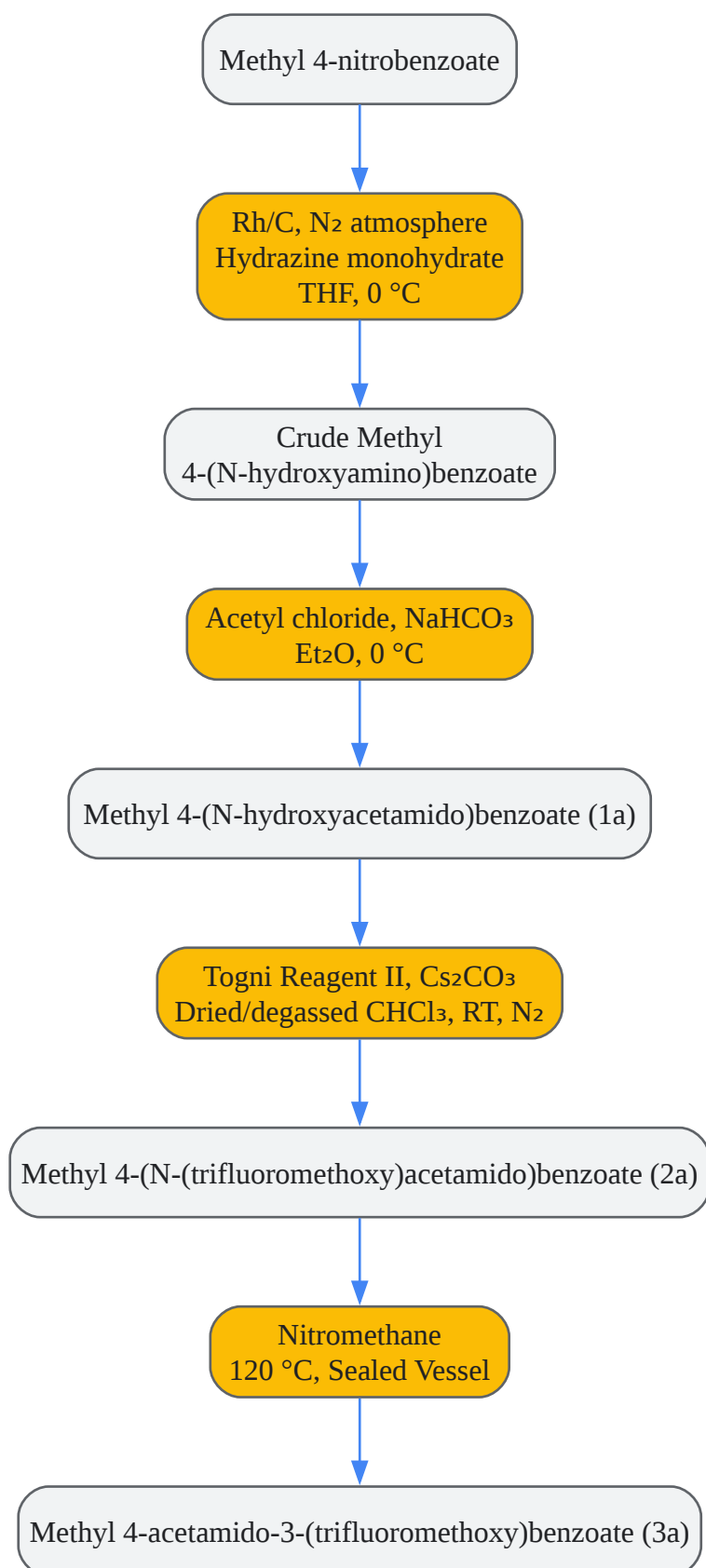
Experimental Protocols & Solvent Compatibility

The table below summarizes key solvents used in the synthesis and handling of **anilinium triflate** derivatives, based on documented procedures [1] [2] [3].

Solvent	Stage of Use	Purpose & Handling Notes
Chloroform (CHCl ₃) [1] [2]	O-Trifluoromethylation	Must be dried and degassed ; distillation from CaH ₂ under N ₂ recommended.
Nitromethane (MeNO ₂) [1] [2]	OCF ₃ Migration	Reaction performed at 120 °C in a sealed pressure vessel ; use behind a safety shield.
Diethyl Ether (Et ₂ O) [1] [2]	Acetyl Protection	Used anhydrous at 0 °C for precipitation and filtration.
Ethyl Acetate (EtOAc) [1] [2]	Work-up & Chromatography	Used for washing filters and as a component in flash column chromatography.
Hexanes [1] [2]	Chromatography	Used in mixture with ethyl acetate or dichloromethane for product purification.
Dichloromethane (CH ₂ Cl ₂) [1] [2]	Chromatography	Used for purifying intermediate 2a via flash column chromatography.

Synthesis Protocol for ortho-Trifluoromethoxylated Anilines

This protocol for synthesizing a related aniline derivative illustrates critical handling techniques for sensitive reagents [1] [2].



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Figure 1: Synthesis workflow for ortho-trifluoromethoxylated aniline derivatives.

Precursor Preparation: Synthesis of Methyl 4-(N-hydroxyacetamido)benzoate (1a) [1] [2]

• Reduction of Methyl 4-nitrobenzoate

- In an N₂ atmosphere, add methyl 4-nitrobenzoate (5.00 g, 27.6 mmol) and 5% Rh/C (159 mg) to anhydrous THF (138 ml) at 0 °C.
- Add hydrazine monohydrate (1.47 ml, 30.4 mmol) dropwise.
- Monitor by TLC until completion. Filter through Celite and concentrate to get the crude product.

• Acetyl Protection

- Dissolve the crude product and NaHCO₃ (2.55 g, 30.4 mmol) in anhydrous Et₂O (138 ml) at 0 °C.
- Slowly add a solution of acetyl chloride (2.17 ml, 30.4 mmol) in Et₂O (138 ml) using a syringe pump.
- Filter, concentrate, and purify by flash column chromatography (Hexanes:EtOAc, 4:1 to 1:1) to obtain **1a**.

Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a) [1] [2]

- In a glovebox or using Schlenk techniques, combine **1a** (2.00 g, 9.56 mmol), Cs₂CO₃ (311 mg, 0.956 mmol), and Togni reagent II (3.63 g, 11.5 mmol).
- Add dried and degassed CHCl₃ (95.6 ml).
- Stir at 23 °C for 16 hours under N₂.
- Filter, concentrate, and purify by flash column chromatography (Hexanes:CH₂Cl₂, 7:3 to 0:1) to obtain **2a**.

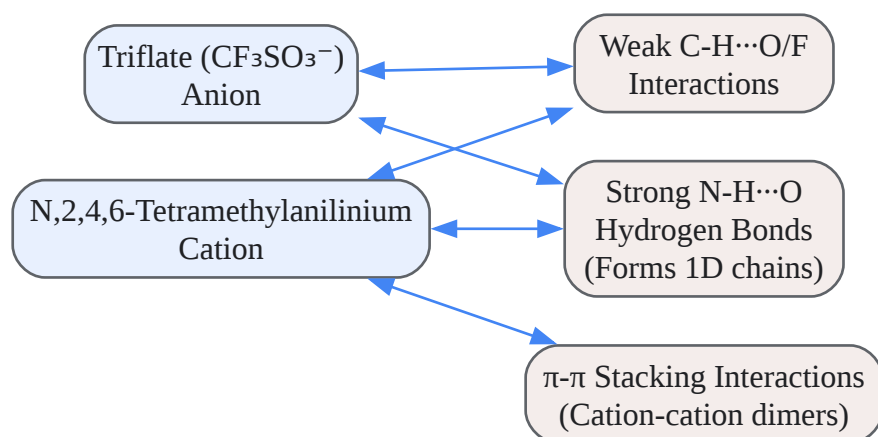
> Critical Handling Note: Togni reagent II is **impact and friction sensitive**. Avoid open flames, sparks, and grinding. Use soft tools and perform reactions behind a safety shield [1] [2].

Synthesis of Final Product via OCF₃-Migration (3a) [1] [2]

- Place **2a** (2.51 g, 9.05 mmol) in nitromethane (9.05 ml) in a pressure vessel.
- Heat at **120 °C for 20 hours behind a safety shield**.
- After cooling, concentrate and purify by flash column chromatography to yield the final ortho-trifluoromethoxylated aniline **3a**.

Structural Considerations & Troubleshooting

Single-crystal X-ray studies of **anilinium triflate** salts reveal intermolecular interactions that can influence behavior during experiments [3].



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Figure 2: Primary intermolecular forces in **anilinium triflate** crystals.

- **Hydrogen Bonding:** The ammonium group (N-H) forms strong hydrogen bonds with oxygen atoms of the triflate anion, creating a one-dimensional chain structure [3].
- **π - π Stacking:** The aromatic rings of the cations form dimers with parallel-displaced geometry. The specific distance and slippage depend on the cation's substituents [3].
- **Impact on Solubility & Crystallization:** These interactions can affect solubility and may lead to gelation or unpredictable precipitation in certain solvents. Choosing solvents that can effectively disrupt these networks is key.

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References

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